3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a naphthyl group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Naphthyl Group: The naphthyl group is often attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using amine and acid chloride precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Furan Derivatives:
Uniqueness
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide is unique due to its combination of a furan ring with methoxyphenyl and naphthyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H21NO3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C24H21NO3/c1-27-19-11-9-18(10-12-19)23-15-13-20(28-23)14-16-24(26)25-22-8-4-6-17-5-2-3-7-21(17)22/h2-13,15H,14,16H2,1H3,(H,25,26) |
InChI Key |
NDEKJFIEFLRIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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